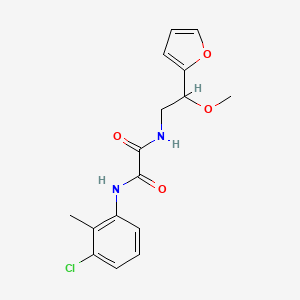

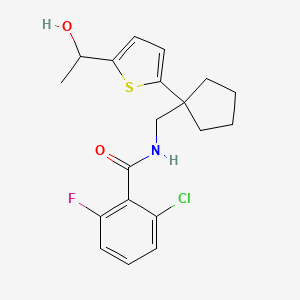

![molecular formula C13H17ClN2OS B2701585 2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride CAS No. 1420800-94-7](/img/structure/B2701585.png)

2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions and the use of various reagents . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study aimed at synthesizing and evaluating the antimicrobial activities of derivatives related to 2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride demonstrated moderate activities against several microbial strains. The synthesis process involved Claisen-Schmidt condensation, Michael addition, and N-alkylation, revealing moderate antimicrobial activities against Escherichia coli, Bacillus subtilis, methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Candida albicans (Ovonramwen, Owolabi, & Oviawe, 2019).

Molecular Docking Studies

Another research focused on benzothiazolopyridine compounds, including those related to 2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride, explored their synthesis and molecular docking studies on estrogen and progesterone receptors. The study highlighted the compounds' promising interactions with receptors, offering insights into potential applications in treating conditions like breast cancer (Shirani, Maleki, Asadi, & Dinari, 2021).

SAR and Anti-Microbial Study

Research on substituted 2-aminobenzothiazoles derivatives, including structures related to the compound of interest, was conducted to assess their antimicrobial activity and docking properties. The findings indicated good activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting the potential for developing potent antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Antiproliferative Effect on Human Leukemic Cells

A study on the synthesis and antiproliferative effect of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, including those akin to 2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride, on human leukemic cells, revealed that certain compounds showed potent activity against leukemic cell lines. This suggests the potential for these compounds in leukemia treatment strategies (Sharath Kumar et al., 2014).

Propriétés

IUPAC Name |

2-(piperidin-4-ylmethoxy)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS.ClH/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOSTQVFTIGVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one](/img/structure/B2701507.png)

![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701520.png)

![Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate](/img/structure/B2701521.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2701524.png)

![1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2701525.png)